alpha,alpha-Dimethyl-gamma-butyrolactone

Anticonvulsant GABAergic Epilepsy

alpha,alpha-Dimethyl-gamma-butyrolactone (CAS 3709-08-8), also known as 3,3-dimethyldihydrofuran-2(3H)-one, is a γ-butyrolactone derivative characterized by a geminal dimethyl substitution at the α-carbon of the lactone ring. This structural motif imparts distinct physicochemical and biological properties compared to other lactone analogs.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 3709-08-8
Cat. No. B1220169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha-Dimethyl-gamma-butyrolactone
CAS3709-08-8
Synonyms2,2-dimethyl-4-butyrolactone
alpha, alpha-dimethyl-gamma-butyrolactone
alpha-DMGBL
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC1(CCOC1=O)C
InChIInChI=1S/C6H10O2/c1-6(2)3-4-8-5(6)7/h3-4H2,1-2H3
InChIKeyUPVAIJPDWVTFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha,alpha-Dimethyl-gamma-butyrolactone (CAS 3709-08-8) for Research Procurement: Key Chemical and Physical Property Data


alpha,alpha-Dimethyl-gamma-butyrolactone (CAS 3709-08-8), also known as 3,3-dimethyldihydrofuran-2(3H)-one, is a γ-butyrolactone derivative characterized by a geminal dimethyl substitution at the α-carbon of the lactone ring. This structural motif imparts distinct physicochemical and biological properties compared to other lactone analogs. It has a molecular weight of 114.14 g/mol and a molecular formula of C6H10O2 [1]. The compound exists as a liquid at ambient temperature, with a melting point of 6 °C and a boiling point of 194 °C at 27 mmHg . As a chemical intermediate and research tool, it is typically available at purities of ≥97.0% (GC) from major suppliers .

Why Generic gamma-Butyrolactone or Other Alkyl-Substituted Analogs Cannot Substitute for alpha,alpha-Dimethyl-gamma-butyrolactone


In-class substitution among γ-butyrolactone (GBL) derivatives is not feasible due to profound, position-specific pharmacological divergence. The biological activity of GBL analogs is critically dependent on the site of alkyl substitution. While alpha-substituted GBLs, including alpha,alpha-dimethyl GBL, demonstrate anticonvulsant activity and act as antagonists at the picrotoxin site of the GABAA receptor complex, beta-substituted analogs exhibit potent convulsant and epileptogenic effects [1]. Furthermore, the unsubstituted parent compound, GBL, acts as a prodrug for gamma-hydroxybutyrate (GHB), which lacks anticonvulsant activity and has a distinct pharmacological and metabolic profile [2]. Therefore, direct replacement with an alternative GBL derivative, even one with a similar molecular weight or logP, will yield entirely different, and potentially opposite, biological outcomes.

Quantitative Differentiation of alpha,alpha-Dimethyl-gamma-butyrolactone from Analogs: A Procurement-Focused Evidence Guide


Anticonvulsant Efficacy of alpha,alpha-Dimethyl GBL vs. Beta-Substituted Convulsant Analogs

In a direct head-to-head comparison, alpha,alpha-dimethyl GBL and alpha-ethyl-alpha-methyl GBL (alpha-EMGBL) demonstrated anticonvulsant activity, preventing seizures induced by pentylenetetrazol, beta-ethyl-beta-methyl-gamma-butyrolactone (beta-EMGBL), and picrotoxin in mice and guinea pigs. In stark contrast, the beta-substituted analog beta-EMGBL was itself epileptogenic, inducing seizures. The parent compound, gamma-hydroxybutyrate (GHB), showed no anticonvulsant activity [1].

Anticonvulsant GABAergic Epilepsy

GABA Receptor Pharmacology: alpha,alpha-Dimethyl GBL vs. alpha-EMGBL and alpha-IMGBL

Alpha,alpha-dimethyl GBL is structurally related to alpha-EMGBL and alpha-IMGBL, which have been directly compared for their activity at the GABAA receptor. alpha-EMGBL was characterized as a mixed antagonist/inverse agonist at the picrotoxin receptor, decreasing the rate of inhibitory postsynaptic current (IPSC) decay without altering peak amplitude. In contrast, alpha-IMGBL was found to be a pure antagonist, having no effect on GABA currents or IPSCs but able to block the effects of picrotoxin receptor agonists and inverse agonists [1]. These data illustrate that subtle changes in alpha-alkyl substitution (e.g., ethyl vs. isopropyl) dramatically alter the specific mode of receptor antagonism.

GABA Receptor Neuropharmacology Antagonist

Antioxidant Activity of alpha,alpha-Dimethyl Substituted Lactones vs. Probucol

Macrocyclic lactones incorporating the alpha,alpha-dimethyl substituted acyl residue, a structural feature of gemfibrozil, demonstrated enhanced antioxidant activity compared to the classical phenolic antioxidant probucol in preventing Cu2+-induced oxidative modification of human low-density lipoprotein (LDL). The lactones showed better activity than probucol in this assay, while maintaining hypolipidemic activity comparable to gemfibrozil in Hep-G2 cells [1].

Antioxidant Lipid Peroxidation Cardiovascular

LDHA and LDHB Enzyme Inhibition by alpha,alpha-Dimethyl Containing Compound

A compound structurally related to alpha,alpha-dimethyl-gamma-butyrolactone, containing the gem-dimethyl substitution pattern, has been evaluated for its inhibitory activity against lactate dehydrogenase A (LDHA) and B (LDHB). In vitro assays determined the half-maximal inhibitory concentration (IC50) for human recombinant LDHA to be 15 nM and for LDHB to be 70 nM [1]. This demonstrates a measurable, sub-micromolar enzyme inhibition capacity associated with the alpha,alpha-dimethyl substituted chemical space.

Cancer Metabolism LDHA Inhibition Enzyme Assay

High-Value Application Scenarios for alpha,alpha-Dimethyl-gamma-butyrolactone in Research and Development


Neuroscience Research: Investigating GABAA Receptor Antagonism and Anticonvulsant Mechanisms

This compound serves as a key tool for studying structure-activity relationships at the picrotoxin site of the GABAA receptor. Its alpha-substituted nature defines it as an anticonvulsant agent, in direct opposition to the convulsant activity of beta-substituted analogs [1]. Researchers can utilize this compound to probe the distinct pharmacological consequences of alpha- versus beta-substitution on the GABA-gated chloride channel, as well as to model the mechanism of action of clinically relevant anticonvulsants like ethosuximide [2].

Medicinal Chemistry: Scaffold for Designing Dual-Action Anti-Atherosclerosis Agents

The alpha,alpha-dimethyl substitution pattern, as found in the acyl residue of gemfibrozil, is a validated structural motif for conferring hypolipidemic and antioxidant activity. Incorporating this motif into novel lactone scaffolds has yielded compounds with superior antioxidant activity compared to probucol, while maintaining lipid-lowering efficacy [3]. This makes alpha,alpha-dimethyl-gamma-butyrolactone a valuable starting material or reference compound for designing new therapeutics targeting cardiovascular disease.

Oncology Drug Discovery: LDHA/LDHB Inhibitor Development

Compounds bearing the alpha,alpha-dimethyl substitution pattern have demonstrated potent, nanomolar inhibition of lactate dehydrogenase A (LDHA) and B (LDHB) isoforms, key enzymes in the metabolic switch of cancer cells (the Warburg effect). With an IC50 of 15 nM against LDHA [4], this chemical space is highly relevant for the development of next-generation anti-cancer agents targeting tumor metabolism. This compound can serve as a fragment or building block in the design of novel LDHA inhibitors.

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